molecular formula C6H7ClN2S B7926530 2-Chloromethyl-3-methylsulfanyl-pyrazine

2-Chloromethyl-3-methylsulfanyl-pyrazine

Cat. No.: B7926530
M. Wt: 174.65 g/mol
InChI Key: XWDLLGLSODGCJR-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-methylsulfanyl-pyrazine (CAS: 1353976-91-6) is a versatile pyrazine-based chemical scaffold of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, defined by the formula C 6 H 7 ClN 2 S and a molecular weight of 174.65 g/mol, incorporates two distinct reactive sites: a chloromethyl group and a methylsulfanyl (methylthio) group . The chloromethyl group is a well-known electrophilic handle that readily undergoes nucleophilic substitution reactions, allowing researchers to easily append new functional groups or conjugate the pyrazine core to other molecular architectures. Concurrently, the methylsulfanyl group can be further modified or oxidized, offering an additional pathway to diversify the compound's properties and reactivity . This bifunctionality makes it a valuable precursor for constructing complex molecules, including novel pyrazine-based therapeutics with potential biological activities, as evidenced by recent research into pyrazine derivatives for various applications . As a reagent, it is classified with the hazard statement H302, indicating it is harmful if swallowed, and requires appropriate safety measures including the use of personal protective equipment and working in a well-ventilated area . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(chloromethyl)-3-methylsulfanylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLLGLSODGCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3-methylsulfanyl-pyrazine typically involves the chloromethylation of 3-methylsulfanyl-pyrazine. One common method includes the reaction of 3-methylsulfanyl-pyrazine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-3-methylsulfanyl-pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the pyrazine ring or the substituent groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

  • Substitution reactions yield derivatives such as 2-aminomethyl-3-methylsulfanyl-pyrazine.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions can lead to partially or fully reduced pyrazine derivatives.

Scientific Research Applications

2-Chloromethyl-3-methylsulfanyl-pyrazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a building block for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-methylsulfanyl-pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects or toxicity.

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Compound Name Substituents Reactivity Highlights Reference
2-Chloromethyl-3-methylsulfanyl-pyrazine 2-CH₂Cl, 3-SCH₃ High electrophilicity at C2; methylsulfanyl group prone to oxidation to sulfoxide/sulfone
2-Chloro-5-trifluoromethylsulfanylpyrazine 2-Cl, 5-SCF₃ Enhanced lipophilicity due to CF₃; SCF₃ acts as a strong electron-withdrawing group
3-Chloro-5-methylpyrazin-2-amine 3-Cl, 5-CH₃, 2-NH₂ Amino group enables hydrogen bonding; chloro substituent directs regioselective coupling
2-Methyl-3-(methylsulfinyl)pyrazine 2-CH₃, 3-S(O)CH₃ Sulfinyl group increases polarity and metabolic stability compared to sulfanyl

Key Observations :

  • Electrophilicity: The chloromethyl group in this compound enhances reactivity at C2, enabling nucleophilic substitutions (e.g., with amines or alkoxides) that are less feasible in non-chlorinated analogs like 2-Isobutyl-3-methylpyrazine .
  • Oxidation Sensitivity : The methylsulfanyl group oxidizes readily to sulfoxide or sulfone derivatives under mild conditions, a property exploited in prodrug design . In contrast, trifluoromethylsulfanyl (SCF₃) groups (e.g., in 2-Chloro-5-trifluoromethylsulfanylpyrazine) are more resistant to oxidation, enhancing compound stability in biological systems .

Key Observations :

  • Pyrazinecarboxamides with chloro substituents (e.g., compound 27 in ) exhibit potent antimycobacterial activity (IC₅₀ = 41.9 μM), suggesting that chloro and sulfanyl groups in this compound could similarly enhance interactions with microbial targets .
  • The methylsulfanyl group’s redox activity may confer antifungal properties, as seen in sulfanyl-containing agrochemicals .

Biological Activity

2-Chloromethyl-3-methylsulfanyl-pyrazine is a heterocyclic organic compound that has garnered attention for its unique biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with a chloromethyl group and a methylsulfanyl group. Its molecular formula is C7H8ClN2SC_7H_8ClN_2S, with a molecular weight of approximately 150.63 g/mol. The presence of the chloromethyl and methylsulfanyl groups imparts distinctive reactivity, making it an interesting subject for both synthetic and biological studies.

The compound acts primarily as an alkylating agent , capable of forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to significant modifications in biomolecules, influencing cellular processes such as gene expression and protein function. For example, its interaction with DNA may result in mutations or alterations in cellular behavior, which is critical in cancer research.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties . Similar compounds have shown efficacy in inducing apoptosis (programmed cell death) in cancer cell lines such as HCT-116 and SW-620. The mechanism often involves the disruption of cell cycle progression and induction of necrosis in certain cases .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanismCell Death (%)
Compound 3HCT-116Apoptosis35.46
Compound 11SW-620Apoptosis/Necrosis70
5-FUSW-620Apoptosis/Necrosis5.83

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit significant activity against various microorganisms, potentially due to its ability to interact with microbial enzymes or receptors .

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Candida albicans62.5
Saccharomyces cerevisiae31.25

Case Studies

  • Cell Cycle Studies : In experiments involving colon cancer cell lines, compounds structurally related to this compound were shown to induce significant cell death through apoptosis, outperforming standard treatments like 5-Fluorouracil (5-FU) in some instances .
  • Molecular Docking Studies : Recent molecular docking studies have provided insights into the interactions between this compound and target proteins involved in cancer pathways, suggesting that it may serve as a lead compound for further drug development efforts .

Applications

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its potential applications include:

  • Drug Discovery : As a building block for novel therapeutic agents targeting cancer and infectious diseases.
  • Synthetic Chemistry : In the development of derivatives with enhanced biological activity.

Q & A

Q. What analytical techniques are recommended for characterizing 2-Chloromethyl-3-methylsulfanyl-pyrazine, and how are they applied?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography is essential.
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify protons and carbons in the pyrazine ring and substituents. For example, the methylthio (-SCH3_3) and chloromethyl (-CH2_2Cl) groups produce distinct splitting patterns in the 1H^1H-NMR spectrum .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 177.05 for C6_6H8_8ClN2_2S) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated in structurally related pyrazine derivatives (e.g., bond angles and torsional strain analysis) .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer : Two primary approaches are documented:
  • Substitution Reactions : React 3-methylsulfanyl-pyrazine derivatives with chloromethylating agents (e.g., chloromethyl chloride or ClCH2_2I) in the presence of a base like potassium carbonate. Monitor reaction progress via TLC to avoid over-chlorination .
  • Cyclization Strategies : Use precursors such as hydrazine derivatives with appropriate thiol and chlorinated reagents under reflux conditions. For example, phosphorus oxychloride (POCl3_3) can facilitate cyclization while introducing the chloromethyl group .

Advanced Research Questions

Q. How can substitution reactions involving this compound be optimized for regioselectivity?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors:
  • Reagent Selection : Sodium hydride (NaH) promotes nucleophilic substitution at the chloromethyl site due to its strong base strength, while milder bases like triethylamine (Et3_3N) favor sulfur-based reactivity (e.g., oxidation of -SCH3_3 to sulfoxides) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the chloromethyl group, whereas non-polar solvents may stabilize thioether intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like ring chlorination, as observed in analogous pyrazine systems .

Q. How should researchers address contradictions in bioactivity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from structural analogs or impurities:
  • Structural Confirmation : Validate purity via HPLC and compare spectroscopic data with reference standards (e.g., PubChem records for IUPAC identifiers) .
  • Bioassay Controls : Include isosteric controls (e.g., replacing -SCH3_3 with -OCH3_3) to isolate the contribution of the chloromethyl group to activity. For example, sulfone derivatives (e.g., -SO2_2CH3_3) exhibit distinct electronic profiles that alter receptor binding .
  • Meta-Analysis : Cross-reference data from structurally related compounds, such as 2-Acetyl-3-methylpyrazine derivatives, to identify trends in substituent effects .

Q. What strategies are effective for resolving ambiguities in the oxidation states of sulfur in this compound derivatives?

  • Methodological Answer :
  • Spectroscopic Differentiation :
  • Raman Spectroscopy : The S-CH3_3 stretch (~650 cm1^{-1}) and S=O stretches (1050–1200 cm1^{-1}) distinguish thioethers from sulfoxides/sulfones .
  • XPS (X-ray Photoelectron Spectroscopy) : Quantify sulfur oxidation states via binding energy shifts (e.g., ~163 eV for thioethers vs. ~168 eV for sulfones) .
  • Chemical Probes : Treat the compound with hydrogen peroxide (H2_2O2_2) to oxidize -SCH3_3 to sulfoxides, then monitor reaction kinetics via 1H^1H-NMR to confirm reactivity patterns .

Data Analysis and Experimental Design

Q. How can computational modeling enhance the design of this compound-based inhibitors?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinase enzymes). Focus on the chloromethyl group’s electrostatic interactions with catalytic residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the LUMO of the chloromethyl group is highly electrophilic, favoring nucleophilic attack .
  • MD Simulations : Assess stability of derivatives in aqueous environments, noting solvation effects on the thioether moiety .

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